1-Acetyl-4-nitrosopiperazine

Übersicht

Beschreibung

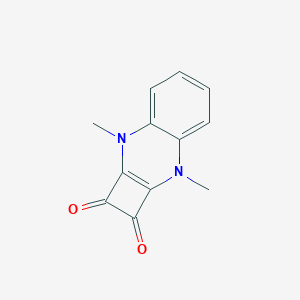

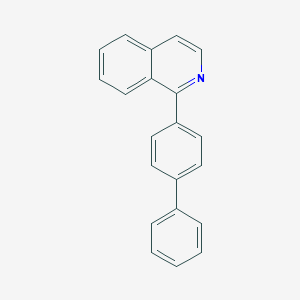

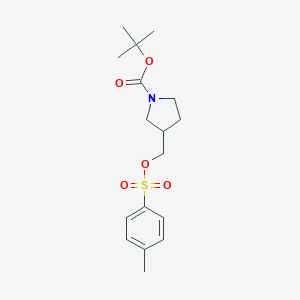

1-Acetyl-4-nitrosopiperazine is a derivative of piperazine . Piperazine is a heterocyclic organic compound with a chemical structure consisting of a six-membered ring containing two nitrogen atoms at opposite positions . It has a molecular formula of C6H11N3O2 and a molecular weight of 157.17 .

Synthesis Analysis

The synthesis of piperazine derivatives involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The this compound molecule contains a total of 22 bonds. There are 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 N-nitroso group (aliphatic) .

Chemical Reactions Analysis

Nitrosamines can be formed through various chemical processes, including the reaction between nitrites and secondary amines in certain conditions . The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Physical And Chemical Properties Analysis

This compound is a versatile compound with various applications in both pharmaceuticals and industry . It has a molecular formula of C6H11N3O2 and a molecular weight of 157.17 .

Wissenschaftliche Forschungsanwendungen

Biogenic Amines and Nitrosamine Formation

Biogenic amines, formed by the decarboxylation of amino acids, play roles in food safety and quality, particularly in fish. The study by Bulushi et al. (2009) discusses the formation of nitrosamines like nitrosopiperidine (NPIP) through the interaction of biogenic amines with nitrosating agents. This process is relevant to understanding how compounds like 1-Acetyl-4-nitrosopiperazine could be studied for their potential to form nitrosamines, which have implications for food safety and toxicity Bulushi et al., 2009.

Acetyl-CoA Carboxylase Inhibition

Chen et al. (2019) explored the inhibition of Acetyl-CoA Carboxylase (ACC) and its implications for treating metabolic syndrome. While this study does not directly mention this compound, it provides an example of how acetylated compounds are being investigated for their therapeutic potential in metabolic disorders Chen et al., 2019.

Pharmacokinetic Drug Interactions of Proton Pump Inhibitors

Wedemeyer and Blume (2014) reviewed the pharmacokinetic profiles of proton pump inhibitors (PPIs) and their drug interaction profiles. This study highlights the complexity of drug interactions and the importance of understanding the pharmacokinetic properties of compounds like this compound, especially if they are used in conjunction with other medications Wedemeyer & Blume, 2014.

Molecular Mechanisms in Nickel Carcinogenesis

Zoroddu et al. (2002) explored the binding of nickel (Ni(II)) ions to the N-terminal tail of histone H4, proposing a mechanism for nickel carcinogenesis. While not directly related to this compound, this study illustrates the interest in the interaction of chemical compounds with biological molecules and their potential carcinogenic effects Zoroddu et al., 2002.

Safety and Hazards

Zukünftige Richtungen

From the risk assessment, it is clear that nitrosamines or their precursors may be present in any component of the finished dosage form . The manufacturers must not solely rely on pharmacopeial specifications for APIs and excipients, rather, they should also develop and implement additional strategies to control nitrosamine impurities .

Wirkmechanismus

Target of Action

1-Acetyl-4-nitrosopiperazine is a type of N-nitrosamine, a class of compounds known for their mutagenic properties . The primary targets of N-nitrosamines are DNA molecules, where they can cause mutations that may lead to various health issues, including cancer .

Mode of Action

N-nitrosamines, in general, are known to interact with dna molecules, causing dna alkylation . This process involves the transfer of an alkyl group to the DNA molecule, which can result in DNA damage and mutations .

Biochemical Pathways

N-nitrosamines are known to interfere with dna replication and repair processes, potentially leading to uncontrolled cell growth and cancer .

Pharmacokinetics

N-nitrosamines are generally lipophilic, which allows them to easily cross cell membranes and distribute throughout the body .

Result of Action

The primary result of the action of this compound is DNA damage, which can lead to mutations and potentially cancer . High levels of N-nitrosamines have been associated with an increased risk of various types of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain enzymes can enhance or inhibit the compound’s mutagenic effects . Additionally, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of other chemicals .

Biochemische Analyse

Biochemical Properties

1-Acetyl-4-nitrosopiperazine plays a significant role in biochemical reactions, particularly in the context of nitrosamine impurities in pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential impurity in rifampin and rifapentine, where it interacts with cytochrome P450 enzymes for metabolic activation . These interactions can lead to the formation of reactive electrophilic ions that can form DNA adducts, exerting genotoxic effects .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that nitrosamines, including this compound, can induce DNA damage in human HepaRG cells, affecting cellular metabolism and gene expression . This compound’s impact on cell signaling pathways can lead to alterations in cellular homeostasis and energy balance.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can cause DNA damage . Additionally, this compound can induce changes in gene expression by forming DNA adducts, which can lead to mutations and other genetic alterations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that nitrosamines, including this compound, can degrade over time, leading to the formation of various degradation products . These degradation products can have different effects on cellular function, depending on their stability and reactivity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at high doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of nitrosamines can induce tumors in rodent models . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biological effects. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and its ability to reach target sites within the cell.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall impact on cellular processes.

Eigenschaften

IUPAC Name |

1-(4-nitrosopiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(10)8-2-4-9(7-11)5-3-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUABIQWKHMEWSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400460 | |

| Record name | 1-acetyl-4-nitrosopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73742-56-0 | |

| Record name | 1-acetyl-4-nitrosopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)

![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B186301.png)

![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)